Introduction: The Strategic Value of the Pyrrolidine Scaffold
Introduction: The Strategic Value of the Pyrrolidine Scaffold
An In-Depth Technical Guide to (R)-Pyrrolidine-3-carboxamide: A Versatile Scaffold in Modern Drug Discovery
In the landscape of contemporary drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved therapeutics stems from its unique structural and chemical properties.[1][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems, providing a distinct advantage in achieving high-affinity and selective interactions with biological targets.[2]
Within this important class of heterocycles, (R)-Pyrrolidine-3-carboxamide emerges as a particularly valuable chiral building block. Its defined stereochemistry at the C3 position, combined with the hydrogen-bonding capabilities of the carboxamide and the nucleophilicity of the secondary amine, offers a trifecta of features for medicinal chemists. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core properties of (R)-Pyrrolidine-3-carboxamide, moving from its fundamental physicochemical characteristics to its synthesis, biological applications, and practical experimental handling.
Part 1: Core Physicochemical and Structural Properties
A comprehensive understanding of a molecule's basic properties is the foundation of its effective application in research and development. (R)-Pyrrolidine-3-carboxamide is a stable, solid compound under standard laboratory conditions. Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (3R)-pyrrolidine-3-carboxamide | [4] |
| CAS Number | 848488-76-6 | [4] |
| Molecular Formula | C₅H₁₀N₂O | [4] |
| Molecular Weight | 114.15 g/mol | [4] |
| Canonical SMILES | C1CNC[C@@H]1C(=O)N | [4] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Structural Insights for the Medicinal Chemist:
The utility of (R)-Pyrrolidine-3-carboxamide is encoded in its structure:
-
The (R)-Stereocenter: The chiral center at the 3-position is critical. Biological systems are inherently chiral, and the ability to introduce a fixed stereocenter allows for the synthesis of enantiomerically pure final compounds. This is crucial for optimizing target engagement and minimizing off-target effects, as often only one enantiomer is biologically active.[5]
-
The Carboxamide Group: This functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions within a protein's binding pocket. It also serves as a stable, metabolic-resistant isostere for other functional groups.
-
The Secondary Amine: The ring nitrogen provides a key site for synthetic elaboration. Its nucleophilicity allows for straightforward derivatization to build molecular complexity and modulate physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for developing viable drug candidates.
Part 2: Synthesis and Derivatization Strategies
The accessibility of (R)-Pyrrolidine-3-carboxamide and its derivatives is paramount for its use in discovery campaigns. The core scaffold can be synthesized through various enantioselective methods, and the final carboxamide is typically installed via standard amidation coupling reactions.
Conceptual Synthetic Workflow
A common and efficient strategy to access this class of compounds involves the use of a chiral precursor, such as (R)-pyrrolidine-3-carboxylic acid. The workflow below illustrates a generalized, two-step approach for creating derivatives, a strategy that is amenable to both traditional and high-throughput library synthesis.[5][6][7][8]
Caption: Generalized workflow for the synthesis of N-substituted pyrrolidine carboxamides.
Exemplary Protocol: Amide Coupling from (R)-Pyrrolidine-3-carboxylic Acid
This protocol describes a standard laboratory procedure for the synthesis of a generic (R)-pyrrolidine-3-carboxamide derivative. The choice of coupling agent (e.g., HATU) is deliberate; it is known for its high efficiency, rapid reaction times, and suppression of racemization, thus ensuring the integrity of the chiral center.
Objective: To synthesize an N-aryl-(R)-pyrrolidine-3-carboxamide from (R)-pyrrolidine-3-carboxylic acid and a representative aniline.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-pyrrolidine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the substituted aniline (1.1 eq), followed by HATU (1.2 eq). The mixture is stirred for 5 minutes at room temperature.
-
Causality Note: HATU is added with the amine to pre-activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.
-
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. The reaction is then stirred at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the coupling reaction.
-
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Self-Validation: This aqueous wash sequence is a self-validating purification step. The acidic wash removes basic impurities, while the basic wash removes acidic impurities, ensuring the crude product is significantly enriched.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final, pure carboxamide.
Part 3: Key Therapeutic Applications & Biological Mechanisms
The true value of the (R)-pyrrolidine-3-carboxamide scaffold lies in its demonstrated biological activity across multiple disease areas. Derivatives have shown potent and selective activity as inhibitors of key enzymes implicated in infectious diseases and cancer.
Antitubercular Agents: Potent Inhibition of InhA
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action.[5] The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it a well-validated drug target.[5]
High-throughput screening campaigns identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[5] Subsequent structure-activity relationship (SAR) studies and resolution of racemic mixtures revealed that the biological activity resides in a single enantiomer, highlighting the importance of the chiral scaffold.[5]
Caption: Mechanism of action for pyrrolidine carboxamide-based InhA inhibitors.
Anticancer Therapeutics: Dual-Target and Novel Pathway Modulators
The pyrrolidine carboxamide core has been successfully exploited to develop agents targeting fundamental cancer pathways.
-
Dual EGFR/CDK2 Inhibition: A novel series of derivatives was developed and shown to possess potent antiproliferative activity against multiple cancer cell lines, including lung, breast, and colon cancer.[9] Mechanistic studies revealed that the most potent compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cell cycle progression and proliferation. Compound 7g from this series showed a mean IC₅₀ of 0.90 µM, which was more potent than the standard-of-care agent doxorubicin (IC₅₀ of 1.10 µM) in the same assays.[9]
-
Hepatocellular Carcinoma (HCC): In a different approach, new analogues were designed as rigid versions of the anticancer agent OSU-2S.[10] The most effective compounds induced apoptosis in cancer cells, potentially through the activation of PKCδ, and were found to be more potent than the approved HCC drug Sorafenib.[10]
Anti-Infective Applications: Antimalarial and Antioxidant Activity
Further demonstrating the scaffold's versatility, sulphonamide-pyrolidine carboxamide derivatives have been synthesized and evaluated for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11][12] Several of these compounds killed the parasite at low micromolar concentrations and also displayed significant antioxidant properties.[11] Molecular docking studies suggest these derivatives may act by inhibiting P. falciparum N-myristoyltransferase (PfNMT), a validated drug target in the parasite.[11]
Comparative Bioactivity of Pyrrolidine Carboxamide Derivatives
| Derivative Class | Biological Target(s) | Disease Area | Reported Potency (Example) | Reference |
| Phenyl Pyrrolidine Carboxamides | InhA | Tuberculosis | >160-fold improvement over lead | [5] |
| Substituted Pyrrolidine Carboxamides | EGFR / CDK2 | Cancer | IC₅₀ = 0.90 µM (Compound 7g) | [9] |
| Aryl Carboxamides | PKCδ (putative) | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | [10] |
| Sulphonamide Pyrrolidine Carboxamides | PfNMT (putative) | Malaria | IC₅₀ = 2.40–8.30 μM | [11][12] |
Part 4: Laboratory Handling and Safety
As a fine chemical intended for research, (R)-Pyrrolidine-3-carboxamide and its derivatives should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on related structures can be followed.
General Handling:
-
Use in a well-ventilated area or a chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14][15]
-
Avoid inhalation of dust or powder.[16] Avoid contact with skin and eyes.[15]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container.[13]
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
First Aid Measures (General):
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[15][16]
Conclusion and Future Outlook
(R)-Pyrrolidine-3-carboxamide is more than a simple chemical building block; it is a strategic starting point for the development of sophisticated, stereochemically defined therapeutic agents. Its structural rigidity, chiral nature, and multiple points for synthetic diversification have enabled its successful application in generating potent and selective modulators of diverse biological targets. From inhibiting essential enzymes in deadly pathogens like Mycobacterium tuberculosis and Plasmodium falciparum to targeting key regulators of cancer cell proliferation, the pyrrolidine carboxamide scaffold has proven its immense value. As drug discovery continues to demand molecules with greater complexity and precision, the utility of well-defined chiral synthons like (R)-Pyrrolidine-3-carboxamide is set to expand, promising new avenues for the development of next-generation medicines.
References
-
PubChem. (R)-Pyrrolidine-3-carboxamide. National Center for Biotechnology Information. [Link]
-
He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
-
PubChem. 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-. National Center for Biotechnology Information. [Link]
-
Al-Warhi, T., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. [Link]
-
Youssef, F. A., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry. [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE. [Link]
-
MalariaWorld. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
-
PubChem. (R)-methyl pyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,2,5,5-Tetramethyl-3-Pyrrolidine- Carboxamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery. [Link]
-
PubChem. (3R)-3-Pyrrolidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Tetflupyrolimet. [Link]
-
ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
-
Alan Wood. tetflupyrolimet data sheet. Compendium of Pesticide Common Names. [Link]
-
Frontiers. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Chemball.com. Buy Bulk Pyrrolidine from Manufacturing Company. [Link]
-
Scribd. Synthesis of Pyrrolidine Carboxamides. [Link]
-
ResearchGate. (PDF) New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ChemBlink. Pyrrolidine. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Tradeindia. Pyrrolidine (CAS NO 123-75-1) Manufacturers, Suppliers, Exporters. [Link]
-
Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. (R)-Pyrrolidine-3-carboxamide | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. malariaworld.org [malariaworld.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
